sodium;benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSDGDXXBZSFTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"sodium benzenesulfonate chemical properties and structure"

An In-depth Technical Guide to Sodium Benzenesulfonate: Structure, Properties, and Applications

Introduction: The Archetypal Aromatic Sulfonate

Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic salt that serves as a cornerstone compound in the field of industrial and synthetic organic chemistry.[1] Structurally, it is the sodium salt of benzenesulfonic acid, the simplest aromatic sulfonic acid.[2][3] It typically presents as a white to off-white crystalline solid that is highly soluble in water and hygroscopic in nature.[4][5][6] Its significance stems from its dual-natured structure: a nonpolar aromatic benzene ring and a highly polar ionic sulfonate group.[1] This amphiphilic character underpins its utility as a surfactant and hydrotrope.[7][8]

Beyond its direct applications in formulations, sodium benzenesulfonate is a pivotal intermediate in the synthesis of a wide range of organic compounds, from pharmaceuticals and dyes to specialized pesticides.[1][5] Historically, it was the primary precursor in the industrial production of phenol via alkaline fusion, a process that highlights the reactivity of the sulfonate group under forcing conditions.[3][9] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, key reactions, and modern applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

Molecular Structure

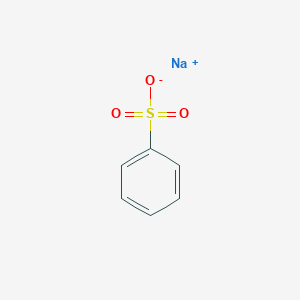

Sodium benzenesulfonate is an ionic compound consisting of a sodium cation (Na⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻).[10] In the anion, a sulfonate group is directly attached to a carbon atom of the benzene ring. The sulfur atom is in a tetrahedral geometry, bonded to the phenyl ring and three oxygen atoms.[9] The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.

The molecule's properties are dictated by the interplay between the hydrophobic phenyl group and the hydrophilic sulfonate head. This distinct separation of polarity is fundamental to its function as a surfactant and its solubility characteristics.[7][8]

Caption: 2D structure of Sodium Benzenesulfonate.

Physicochemical Properties

The key physical and chemical properties of sodium benzenesulfonate are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 515-42-4 | [11] |

| Molecular Formula | C₆H₅SO₃Na | [4] |

| Molar Mass | 180.16 g/mol | [4][11] |

| Appearance | White to off-white crystalline powder or flakes. | [4][5] |

| Melting Point | >300 °C, Decomposes at 450 °C | [4][11] |

| Density | 1.124 g/mL at 25 °C | [4] |

| Solubility | Highly soluble in water; soluble in hot water; slightly soluble in ethanol. | [4][5][11] |

| pKa (of conjugate acid) | -2.8 to -6.5 (Benzenesulfonic acid is a strong acid). | [2][12] |

| Stability | Stable under normal conditions. Hygroscopic. | [4][6] |

| Incompatibilities | Incompatible with strong oxidizing agents. | [4] |

Synthesis and Manufacturing

The industrial synthesis of sodium benzenesulfonate is a well-established two-step process that begins with the electrophilic aromatic substitution of benzene.[10]

Synthesis Pathway: Sulfonation and Neutralization

-

Sulfonation of Benzene: Benzene is treated with hot, concentrated sulfuric acid or fuming sulfuric acid (oleum).[2][13] In this reaction, sulfur trioxide (SO₃), the electrophile, attacks the benzene ring to form benzenesulfonic acid. This reaction is reversible.[9]

-

Neutralization: The resulting benzenesulfonic acid is then neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to produce the stable, water-soluble sodium salt.[3][10]

Caption: Synthesis workflow for Sodium Benzenesulfonate.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of sodium benzenesulfonate from benzene.[13]

Materials:

-

Benzene (60 mL)

-

Concentrated Sulfuric Acid (60 mL)

-

Powdered Calcium Hydroxide (Ca(OH)₂)

-

Sodium Carbonate (Na₂CO₃) solution

-

Cold water (1 L)

Procedure:

-

Sulfonation: In a round-bottom flask fitted with a reflux condenser, mix 60 mL of benzene and 60 mL of concentrated sulfuric acid.

-

Heat the mixture to a gentle boil. Maintain reflux with frequent shaking for 6-8 hours, or until the upper layer of benzene has been mostly absorbed into the sulfuric acid layer.

-

Causality Note: The heating provides the activation energy for the electrophilic aromatic substitution. The extended reaction time is necessary to drive the reversible sulfonation reaction towards the product.

-

-

Quenching and Neutralization: After cooling, carefully pour the dark liquid into 1 L of cold water in a large basin.

-

Bring the diluted solution to a boil and neutralize it by slowly adding powdered calcium hydroxide until the solution is no longer acidic. This precipitates the excess sulfuric acid as calcium sulfate (CaSO₄).

-

Filtration: Filter the hot mixture to remove the precipitated calcium sulfate. Wash the precipitate with hot water to recover any remaining product.

-

Self-Validation: The formation of a white, insoluble precipitate (CaSO₄) confirms the removal of excess sulfuric acid.

-

-

Salt Conversion: Treat the filtrate, which contains calcium benzenesulfonate, with a sufficient amount of sodium carbonate solution to precipitate all calcium ions as calcium carbonate (CaCO₃).

-

Filter the mixture again to remove the calcium carbonate precipitate. The filtrate now contains the desired sodium benzenesulfonate.

-

Isolation: Concentrate the final filtrate by evaporation until a sample crystallizes upon cooling. Filter the crystallized sodium benzenesulfonate and dry to obtain the final product. The typical yield is around 80 g.[13]

Key Chemical Reactions

Alkaline Fusion to Phenol

A historically significant reaction of sodium benzenesulfonate is its conversion to phenol.[3] This is achieved by heating the salt with a strong base like sodium hydroxide at high temperatures (300-350 °C). The process, known as alkaline fusion, involves the nucleophilic aromatic substitution of the sulfonate group by a hydroxide ion.[9][14]

The reaction first produces sodium phenoxide, which is then acidified in a separate workup step to yield phenol.[9] While largely replaced by the cumene process for industrial phenol production, this reaction remains a classic example of nucleophilic aromatic substitution.[9]

Caption: Reaction pathway for alkaline fusion of Sodium Benzenesulfonate.

Precursor for Synthetic Intermediates

Sodium benzenesulfonate is a valuable starting material for other key synthetic intermediates. The sulfonate group can be converted into more reactive functionalities, such as sulfonyl chlorides or sulfonamides, which are building blocks for pharmaceuticals, dyes, and agrochemicals.[1]

Spectroscopic Analysis

Structural elucidation and quality control of sodium benzenesulfonate are routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations are also prominent.[15][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

UV Spectroscopy: UV absorption maxima are observed around 257 nm, 263 nm, and 269 nm, corresponding to the π-π* transitions within the aromatic ring.[11]

General Protocol for Spectroscopic Characterization

Objective: To confirm the identity and purity of a synthesized or commercial sample of sodium benzenesulfonate.

1. ¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). The solvent signal can be used for referencing.

-

Analysis: Process the data and integrate the signals. The spectrum should show complex multiplets in the aromatic region consistent with a monosubstituted benzene ring.

2. FT-IR Spectroscopy Protocol (KBr Pellet Method):

-

Preparation: Mix 1-2 mg of the dry sodium benzenesulfonate sample with ~150 mg of dry potassium bromide (KBr) powder.

-

Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Use a pellet press to form a thin, translucent pellet from the powder.

-

Analysis: Acquire the spectrum using an FT-IR spectrometer after collecting a background spectrum. Confirm the presence of characteristic sulfonate and aromatic peaks.[18]

Applications in Research and Industry

The unique properties of sodium benzenesulfonate make it a versatile compound with broad applications.

-

Detergent and Cleaning Industries: It is used as a hydrotrope, an agent that enhances the solubility of other surfactants in concentrated liquid detergents. It also functions as a processing aid, reducing the viscosity of slurries to facilitate spray drying into powder detergents.[5]

-

Organic Synthesis Intermediate: It is a key building block for dyes and pesticides.[1][5] The sulfonate group can be modified to create a variety of other functional groups, making it a versatile starting material.[1]

-

Pharmaceutical Sciences: In drug development, benzenesulfonic acid is used to form salts with basic active pharmaceutical ingredients (APIs). These salts, known as "besylates," often exhibit improved solubility, stability, and bioavailability compared to the free base form of the drug.[1][2] Amlodipine besylate is a prominent example.

-

Other Industrial Uses: It is also employed as a dispersant, an emulsifying agent, and an analytical reagent in various chemical processes.[5][7]

Safety and Handling

Sodium benzenesulfonate is generally considered to have low toxicity.[7] However, it is hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4][5] It is incompatible with strong oxidizing agents.[4] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling the compound to avoid potential skin and eye irritation.[4]

References

-

ChemBK. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]

-

American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]

-

(n.d.). Benzenesulfonic Acid. Retrieved from [Link]

-

toluenesulfonicacid-ptbba. (2024, April 28). Synthesis and Structure Sodium Benzenesulfonate. Retrieved from [Link]

-

OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... Retrieved from [Link]

-

PubChem. (n.d.). Sodium;benzenesulfonate;hydrate. Retrieved from [Link]

-

(n.d.). (a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO3Na. Retrieved from [Link]

-

(2023, November 27). Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. Retrieved from [Link]

-

(n.d.). Benzenesulfonic Acid Pka. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

You-iggy. (2023, March 19). Sodium benzenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate.

-

PubMed. (2013, January 1). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. Retrieved from [Link]

-

Vedantu. (n.d.). Sodium benzene sulphonate after reaction with NaOH class 12 chemistry CBSE. Retrieved from [Link]

-

YouTube. (2022, February 2). Sodium benzene sulphonate reacts with NaOH and then on acidic hydrolysis, it gives: | 12 | ALCOH.... Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. acs.org [acs.org]

- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Benzenesulfonic acid sodium salt | 515-42-4 [chemicalbook.com]

- 7. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Structure Sodium Benzenesulfonate [p-toluenesulfonicacid-ptbba.com]

- 11. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 13. prepchem.com [prepchem.com]

- 14. Sodium benzene sulphonate after reaction with NaOH class 12 chemistry CBSE [vedantu.com]

- 15. (a) FT-IR spectra of sodium 4-(phenylamino)benzenesulfonate and HCP-SO3Na; (b) Solid state 13C-CP/MAS-NMR spectrum of HCP-SO3Na [gngfzxb.ecust.edu.cn]

- 16. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzenesulfonic acid sodium salt(515-42-4) IR Spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

"synthesis mechanism of sodium benzenesulfonate from benzene"

An In-depth Technical Guide to the Synthesis of Sodium Benzenesulfonate from Benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium benzenesulfonate, commencing with the electrophilic aromatic sulfonation of benzene to yield benzenesulfonic acid, followed by its subsequent neutralization. The document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, discusses process variables, and outlines critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven insights to serve as an authoritative resource for the laboratory-scale synthesis of this pivotal chemical intermediate.

Introduction: The Significance of Benzene Sulfonation

The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, a process known as sulfonation, is a cornerstone of industrial organic chemistry.[1] The resulting arylsulfonic acids are strong organic acids that serve as versatile intermediates in the synthesis of a wide array of commercial products, including detergents, dyes, and pharmaceuticals.[2][3][4] Benzenesulfonic acid (C₆H₅SO₃H), the simplest aromatic sulfonic acid, is the primary product of benzene sulfonation.[1] Due to its strong acidity and hygroscopic nature, it is often converted to its more stable and easily handled salt, sodium benzenesulfonate (C₆H₅SO₃Na), through neutralization.[1][5] This guide focuses on the mechanistic pathway and practical synthesis of sodium benzenesulfonate from benzene, a fundamental transformation for any professional engaged in synthetic organic chemistry.

The Core Reaction: Electrophilic Aromatic Sulfonation of Benzene

The conversion of benzene to benzenesulfonic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6] The process involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. A key feature of sulfonation is its reversibility, a property that can be exploited for synthetic purposes, such as using the sulfonic acid group as a temporary blocking group.[7][8]

Mechanism of Sulfonation

The sulfonation of benzene proceeds through a multi-step mechanism involving the generation of a potent electrophile, its attack on the aromatic ring, and the subsequent restoration of aromaticity.

Step 1: Generation of the Electrophile (Sulfur Trioxide)

The actual electrophile in this reaction is sulfur trioxide (SO₃).[8][9] When using concentrated sulfuric acid (H₂SO₄), SO₃ is generated in small equilibrium concentrations.[9]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

For a significantly faster reaction, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is employed as it provides a much higher concentration of the electrophile.[7][8][10] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[8][11]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][12] This is the rate-determining step of the reaction.[13]

Step 3: Deprotonation and Restoration of Aromaticity

A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic group.[12][13] This restores the stable aromatic π-system and yields benzenesulfonic acid.

The complete mechanism is illustrated in the diagram below.

Caption: Mechanism of Electrophilic Aromatic Sulfonation.

Synthesis Protocol: From Benzene to Sodium Benzenesulfonate

This section details a laboratory-scale procedure for the synthesis of sodium benzenesulfonate. The overall workflow involves two primary stages: the sulfonation of benzene to produce benzenesulfonic acid and its subsequent neutralization.

Caption: Overall Synthesis Workflow.

Part A: Synthesis of Benzenesulfonic Acid

This protocol describes a classic method using concentrated sulfuric acid.[14]

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Benzene (C₆H₆)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Beaker (1 L)

-

Stirring rod

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, carefully add 60 mL of benzene and 60 mL of concentrated sulfuric acid.

-

Safety Note: This operation must be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and concentrated sulfuric acid is extremely corrosive.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[17]

-

Reflux: Attach a reflux condenser to the flask and place the assembly on a heating mantle.

-

Heating: Gently heat the mixture to a boil. Maintain a gentle reflux with frequent shaking or magnetic stirring to ensure proper mixing of the immiscible layers.

-

Reaction Monitoring: Continue the reflux for six to eight hours. The reaction is nearing completion when the upper layer of benzene has been mostly consumed and a single, dark-colored phase is observed.[14]

-

Quenching: After the reaction period, turn off the heat and allow the flask to cool to room temperature.

-

Isolation: Carefully and slowly pour the cooled, dark reaction mixture into a 1 L beaker containing 800 mL of cold water while stirring. This step dilutes the remaining sulfuric acid and precipitates the product.

Part B: Neutralization and Isolation of Sodium Benzenesulfonate

The acidic solution from Part A is neutralized to form the sodium salt.

Materials and Equipment:

-

Large basin or beaker

-

Hot plate

-

Filtration apparatus (Buchner funnel)

-

Sodium Hydroxide (NaOH) solution (e.g., 10%) or Sodium Carbonate (Na₂CO₃)

-

Litmus paper or pH meter

-

Evaporating dish

Protocol:

-

Neutralization: While stirring, cautiously add a 10% sodium hydroxide solution or solid sodium carbonate in small portions to the diluted benzenesulfonic acid solution.[2][14] The neutralization reaction is exothermic; addition should be slow to control the temperature.

-

pH Monitoring: Periodically check the pH of the solution using litmus paper or a pH meter. Continue adding the base until the solution is neutral (pH ≈ 7).

-

Concentration: Gently heat the neutralized solution to evaporate a portion of the water, thereby concentrating the sodium benzenesulfonate solution.

-

Crystallization: Continue evaporation until a sample taken on a glass rod crystallizes upon cooling.[14]

-

Cooling & Filtration: Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the solid sodium benzenesulfonate crystals by vacuum filtration using a Buchner funnel.

-

Drying: Dry the collected crystals in a desiccator or a low-temperature oven. The final product is a white, crystalline solid.[5]

Process Insights and Optimization

Choice of Sulfonating Agent

The selection of the sulfonating agent is a critical process parameter.

| Sulfonating Agent | Reaction Conditions | Speed | Byproducts |

| Conc. H₂SO₄ | Reflux for several hours[9] | Slow | Water (can reverse reaction) |

| Fuming H₂SO₄ (Oleum) | 40°C, 20-30 minutes[6][9] | Fast | Less water, higher yield |

| Sulfur Trioxide (SO₃) | 40°C, rapid[18] | Very Fast | No water, risk of sulfone formation |

As indicated in the table, using fuming sulfuric acid or sulfur trioxide significantly reduces reaction times compared to concentrated sulfuric acid alone.[9][18] The water produced when using H₂SO₄ can shift the reaction equilibrium back towards the reactants (desulfonation), making it less efficient.[2][11]

Key Byproducts

The primary byproduct in benzene sulfonation is diphenyl sulfone ((C₆H₅)₂SO₂).[18][19] Its formation is favored at higher temperatures and with a high concentration of sulfur trioxide. Adding acetic anhydride can help suppress sulfone formation.[18]

Purification Strategies

For higher purity, the crude sodium benzenesulfonate can be recrystallized from water or an ethanol-water mixture. An alternative laboratory-scale purification of the intermediate benzenesulfonic acid involves converting it to its barium salt, which is then filtered and reconverted to the pure acid using a stoichiometric amount of sulfuric acid, precipitating insoluble barium sulfate.[20]

Safety and Handling

The synthesis of sodium benzenesulfonate involves several hazardous materials and requires strict adherence to safety protocols.

-

Benzene: A highly flammable liquid and a known human carcinogen.[16] All handling must occur within a certified chemical fume hood.

-

Sulfuric Acid (Concentrated & Fuming): Extremely corrosive and causes severe burns upon contact.[15] It reacts violently with water, releasing significant heat. Always add acid to water, never the reverse.

-

Benzenesulfonic Acid: A strong, corrosive acid.[21] Avoid contact with skin and eyes and prevent inhalation of vapors.[15][22]

-

Neutralization: The neutralization of a strong acid with a strong base is highly exothermic. The base must be added slowly and with cooling to prevent boiling and splashing.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

Conclusion

The synthesis of sodium benzenesulfonate via the sulfonation of benzene is a fundamental and illustrative process in organic chemistry. A thorough understanding of the electrophilic aromatic substitution mechanism is crucial for controlling the reaction and optimizing the yield. By carefully selecting the sulfonating agent and reaction conditions, and by adhering to rigorous safety protocols, researchers and professionals can reliably produce this important chemical intermediate for a multitude of applications in research and development.

References

-

Chemguide. (n.d.). The Sulphonation of Benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Master Chemistry. (2022). Sulfonation Of Benzene-Definition, Mechanism And Solved Examples. Retrieved from [Link]

-

BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

-

Wanders, A. C. M., & Cerfontain, H. (2010). Aromatic sulphonation IV Kinetics and mechanism of the sulphonation of benzene in aqueous sulphuric acid. Semantic Scholar. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzene sulfonic acid. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzene Sulphonic Acid. Retrieved from [Link]

-

What is the products of benzene sulfonation? - Blog. (2025). Retrieved from [Link]

-

ResearchGate. (2025). Aromatic sulphonation IV Kinetics and mechanism of the sulphonation of benzene in aqueous sulphuric acid. Retrieved from [Link]

-

Loba Chemie. (2017). BENZENESULPHONIC ACID TECHNICAL MSDS. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Benzenesulfonic acid is a strong acid and will neutralize sodium hydroxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

-

Vedantu. (n.d.). Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Quora. (2017). What is the detailed mechanism of conversion of sodium salt of benzene sulfonic acid to phenol?. Retrieved from [Link]

-

Evans, M. (2023). Sulfonation of Aromatic Compounds. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Sodium Branched-Alkylbenzene Sulfonates. Retrieved from [Link]

-

ResearchGate. (2025). Sulfonation Mechanism of Benzene with SO3 in Sulfuric Acid or Oleum or Aprotic Solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1242360A - Method for producing sodium alkyl benzenesulfonate powder.

-

Leah4sci. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Benzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1081629C - Method for producing sodium alkyl benzenesulfonate powder.

-

ChemBK. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US2334500A - Neutralization of aromatic sulphonic acids.

-

The Organic Chemistry Tutor. (2024). Lec4 - Sulfonation and Nitration of Benzene. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

Chemists Corner. (2018). Should I dilute sulfonic acid before neutralizing it with Sodium hydroxide. Retrieved from [Link]

- Google Patents. (n.d.). US2766276A - Neutralization of sulfonic acids.

Sources

- 1. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]

- 2. shyzchem.com [shyzchem.com]

- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 4. acs.org [acs.org]

- 5. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 6. Sulfonation Of Benzene-Definition, Mechanism And Solved Examples [themasterchemistry.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. Benzene - Wikipedia [en.wikipedia.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. prepchem.com [prepchem.com]

- 19. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 20. Purification of Benzenesulfonic acid - Chempedia - LookChem [lookchem.com]

- 21. BENZENESULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. lobachemie.com [lobachemie.com]

"benzenesulfonic acid sodium salt discovery and history"

An In-depth Technical Guide to the Discovery and History of Benzenesulfonic Acid Sodium Salt

Abstract

Benzenesulfonic acid and its sodium salt are foundational pillars of industrial organic chemistry. Their journey from 19th-century laboratory curiosities to indispensable chemical intermediates is a narrative of scientific inquiry, industrial innovation, and environmental adaptation. This guide provides a comprehensive exploration of the discovery and historical evolution of sodium benzenesulfonate, tracing its origins from the initial isolation of benzene to its pivotal roles in the development of synthetic dyes, phenol production, and the modern detergent industry. We will examine the key scientific breakthroughs, the causality behind evolving synthesis protocols, and the compound's lasting impact on chemical manufacturing and consumer products.

The Genesis: Foundational Discoveries in Aromatic Chemistry

The story of sodium benzenesulfonate begins not with its own discovery, but with that of its parent molecule, benzene. The isolation and characterization of this unique hydrocarbon in the early 19th century provided the essential substrate for future innovations in aromatic chemistry.

The Isolation of Benzene

In 1825, the English scientist Michael Faraday first isolated a new hydrocarbon from the oily residue collected from illuminating gas production, which he named "bicarburet of hydrogen".[1] The empirical formula was determined, but its structure remained a puzzle. A few years later, in 1833, the German chemist Eilhard Mitscherlich synthesized the same compound by distilling benzoic acid (derived from gum benzoin) with lime.[1][2] Mitscherlich named the compound "benzin," which eventually became known as benzene.[1][2]

Unlocking the Potential of Coal Tar

While early benzene was sourced from plant resins, the burgeoning coal gas industry provided a far more abundant source: coal tar. The distillation of this complex mixture became a focal point for chemists seeking to uncover new organic compounds.

-

Friedlieb Ferdinand Runge (1830s): A pioneer in this field, Runge isolated several crucial aromatic compounds from coal tar, including carbolic acid (phenol) and "kyanol" (aniline).[3][4][5][6] His work demonstrated that coal tar was a treasure trove of valuable chemical building blocks.

-

August Wilhelm von Hofmann: Hofmann's extensive research, beginning in the 1840s, systematically investigated the organic bases found in coal tar.[7][8] He confirmed that Runge's "kyanol" was indeed aniline and established its relationship to ammonia.[7][9] Hofmann's laboratory became a crucible for the nascent synthetic dye industry, training a generation of chemists, including William Henry Perkin, who discovered the first aniline dye, mauveine, in 1856.[7][10]

This intense focus on the chemistry of benzene and its derivatives created the perfect scientific environment for the next major breakthrough.

Caption: Timeline of key discoveries leading to modern applications of sodium benzenesulfonate.

The Pivotal Discovery: Synthesis of Benzenesulfonic Acid

With benzene readily available and its reactivity being actively explored, the stage was set for the creation of its sulfonated derivative.

In 1834, the same year Runge published his findings on coal tar, Eilhard Mitscherlich achieved the first synthesis of benzenesulfonic acid by reacting benzene with fuming sulfuric acid (oleum).[11] This reaction, an electrophilic aromatic substitution, is now recognized as one of the most important processes in industrial organic chemistry.[12][13][14]

The sulfonic acid group (-SO₃H) dramatically altered the properties of the parent benzene molecule, transforming the nonpolar, water-insoluble hydrocarbon into a strong, water-soluble acid.[15][16] This newfound solubility would prove to be the cornerstone of its future industrial utility.

Historical Synthesis Protocol: Direct Sulfonation

The classical method for producing benzenesulfonic acid involves the direct reaction of benzene with an excess of concentrated sulfuric acid or oleum at elevated temperatures.[15][16]

Reaction: C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O

The electrophile in this reaction is sulfur trioxide (SO₃), either present in oleum or formed by the self-dehydration of sulfuric acid.

Caption: Mechanism of Electrophilic Aromatic Sulfonation of Benzene.

Causality Behind Experimental Choices:

-

Excess Sulfuric Acid: The reaction is reversible.[12] Using an excess of sulfuric acid helps to drive the equilibrium towards the product side. The excess acid also acts as a solvent.

-

High Temperature: The reaction requires significant activation energy, hence the need for heating. However, this also promotes the primary side reaction.

-

Key Challenge - Diphenyl Sulfone Formation: A significant byproduct of this process is diphenyl sulfone, formed when benzenesulfonic acid reacts with another molecule of benzene in a Friedel-Crafts-type reaction.[11] Controlling the reaction temperature and stoichiometry was a primary challenge in early industrial processes.

The Workhorse Intermediate: Sodium Benzenesulfonate and the Phenol Process

While benzenesulfonic acid was a scientific achievement, its highly corrosive nature made it difficult to handle. The conversion to its stable, solid sodium salt, sodium benzenesulfonate (C₆H₅SO₃Na), was a simple but crucial step for industrial application, typically achieved by neutralization with sodium hydroxide or sodium sulfite.[17][18][19]

The first major industrial application that drove large-scale production of sodium benzenesulfonate was the manufacture of phenol. For a long period, the dominant method was the alkaline fusion process .[12][13][16]

Experimental Workflow: The Historical Phenol Process

This multi-step process illustrates the critical role of sodium benzenesulfonate as a transformable intermediate.

-

Sulfonation: Benzene is reacted with sulfuric acid to produce benzenesulfonic acid.

-

Neutralization: The crude benzenesulfonic acid is neutralized with sodium sulfite or sodium hydroxide to form sodium benzenesulfonate. This step also precipitates excess sulfuric acid as sodium sulfate, aiding in purification.

-

Alkaline Fusion: The dried sodium benzenesulfonate is fused with solid sodium hydroxide at high temperatures (300-350 °C). This displaces the sulfonate group and forms sodium phenoxide (C₆H₅ONa).

-

C₆H₅SO₃Na + 2 NaOH → C₆H₅ONa + Na₂SO₃ + H₂O[12]

-

-

Acidification: The resulting melt is dissolved in water and acidified (often with sulfuric acid or carbon dioxide) to liberate the final phenol product.

-

C₆H₅ONa + H⁺ → C₆H₅OH + Na⁺

-

This process, though effective, generated significant amounts of sodium sulfite as a byproduct. It has since been largely superseded by the more economical cumene-based Hock process.[12][13]

Caption: Workflow for the historical industrial production of phenol.

A Colorful History: Role in the Synthetic Dye Industry

The late 19th and early 20th centuries saw an explosion in the synthetic dye industry. Benzenesulfonic acid and its derivatives were central to this revolution. The introduction of the sulfonic acid group into dye molecules served two primary purposes:

-

Water Solubility: Many of the early aromatic dye molecules were large, nonpolar structures with poor solubility in water, making the dyeing process difficult. The strongly hydrophilic -SO₃H group rendered them soluble, allowing for the creation of stable dye baths.[20][21]

-

Fiber Affinity (Mordanting): The anionic sulfonate group could interact with cationic mordants (metallic salts) applied to fabrics like wool and silk, improving the dye's fastness and preventing it from washing out.[21]

Benzenesulfonic acid was a key precursor for compounds like 4-aminobenzenesulfonic acid (sulfanilic acid), a critical building block for a vast array of vibrant and stable azo dyes.[20][21]

A Revolution in Cleaning: The Rise of Synthetic Detergents

Perhaps the most significant and enduring application of benzenesulfonate chemistry is in the field of synthetic detergents.

The Problem with Soap

Traditional soaps are sodium or potassium salts of fatty acids. While effective, they have a major drawback: in "hard" water containing calcium and magnesium ions, they form insoluble precipitates (soap scum), which reduces cleaning efficiency and leaves residue.[22]

Early Synthetic Detergents

The search for cleaning agents that worked effectively in hard water led to the development of synthetic detergents ("syndets"). The first of these appeared in Germany during World War I.[23] The key innovation was replacing the carboxylate head of soap with a sulfonate group, as the calcium and magnesium salts of sulfonic acids are water-soluble.

The Age of Alkylbenzene Sulfonates

In the 1930s, the first widely used synthetic detergents based on benzenesulfonate were introduced: Branched Alkylbenzene Sulfonates (BAS) .[24][25]

-

Synthesis: These were produced by the Friedel-Crafts alkylation of benzene with a branched alkene (propylene tetramer), followed by sulfonation and neutralization.

-

Performance: BAS offered excellent cleaning power and high foaming, and their effectiveness was unaffected by hard water.[24][25]

However, by the 1950s, a major environmental problem emerged. The highly branched alkyl chains of BAS were resistant to microbial degradation.[24] This led to vast blankets of foam appearing in rivers, lakes, and sewage treatment plants.[24][25]

This environmental crisis necessitated a fundamental change in detergent chemistry. In the 1960s, the industry transitioned to Linear Alkylbenzene Sulfonates (LAS) .[22][24]

-

Synthesis: LAS are produced using linear alkenes for the alkylation step.

-

Biodegradability: The straight alkyl chain is readily broken down by microorganisms, resolving the persistent foaming issue.

Today, the sodium salt of linear alkylbenzenesulfonic acid is the most produced anionic surfactant globally, forming the backbone of countless laundry detergents, dishwashing liquids, and other cleaning products.[24][26]

Summary of Physicochemical Properties

| Property | Benzenesulfonic Acid (Anhydrous) | Sodium Benzenesulfonate |

| Formula | C₆H₅SO₃H | C₆H₅SO₃Na |

| Molar Mass | 158.17 g/mol | 180.15 g/mol |

| Appearance | White waxy or crystalline solid | White crystalline solid |

| Melting Point | 51 °C | >300 °C (decomposes)[19] |

| Solubility | Soluble in water, ethanol | Soluble in water |

| Acidity (pKa) | -2.8 (Strong Acid)[15] | Neutral Salt |

Conclusion

The history of benzenesulfonic acid sodium salt is a microcosm of the evolution of organic chemistry itself. Born from the foundational discoveries of benzene and coal tar chemistry, its synthesis by Eilhard Mitscherlich in 1834 was a pivotal moment. The simple conversion of a nonpolar hydrocarbon into a strong, water-soluble acid unlocked immense industrial potential. For over a century, its sodium salt has served as a critical and versatile intermediate. It was the gateway to the first large-scale production of phenol, a key component in imparting solubility and fastness to the burgeoning synthetic dye industry, and ultimately, the structural foundation for the synthetic detergents that revolutionized modern cleaning. The transition from branched to linear alkylbenzene sulfonates further highlights the chemical industry's capacity to adapt to environmental challenges. From a 19th-century reaction to the contents of a modern laundry detergent bottle, the legacy of benzenesulfonic acid and its sodium salt is one of profound and lasting impact.

References

-

August Wilhelm von Hofmann - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzene - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Eilhard Mitscherlich | Encyclopedia.com . (n.d.). Retrieved January 8, 2026, from [Link]

-

Lecture 17 : Benzene and Related Compounds - NPTEL Archive . (n.d.). Retrieved January 8, 2026, from [Link]

-

Runge, Friedlieb Ferdinand - Encyclopedia.com . (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzenesulfonic Acid: Properties, Production And Uses - Chemcess . (n.d.). Retrieved January 8, 2026, from [Link]

-

August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica . (2025, December 12). Retrieved January 8, 2026, from [Link]

-

benzene - MOTM - HTML-only version . (n.d.). Retrieved January 8, 2026, from [Link]

-

August Wilhelm von Hofmann - Grokipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Eilhardt Mitscherlich | Organic Chemistry, Crystallography, Isomerism - Britannica . (2025, August 24). Retrieved January 8, 2026, from [Link]

-

125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews . (2017, May 5). Retrieved January 8, 2026, from [Link]

-

Benzenesulfonic acid - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzenesulfonic acid - American Chemical Society . (2023, May 29). Retrieved January 8, 2026, from [Link]

-

Alkylbenzene sulfonate - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Friedlieb Ferdinand Runge - Grokipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

August Wilhelm von Hofmann - Graces Guide . (2020, November 12). Retrieved January 8, 2026, from [Link]

-

Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist - Semantic Scholar . (n.d.). Retrieved January 8, 2026, from [Link]

-

Friedlieb Ferdinand Runge - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthetic detergents: 100 years of history - PMC - NIH . (2017, February 14). Retrieved January 8, 2026, from [Link]

-

10.2: Synthetic Detergents - Chemistry LibreTexts . (2021, August 9). Retrieved January 8, 2026, from [Link]

-

Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis | Britannica . (2025, December 2). Retrieved January 8, 2026, from [Link]

-

The Essential Role of Benzenesulfonic Acid in Dye and Pigment Manufacturing . (n.d.). Retrieved January 8, 2026, from [Link]

-

Soap and detergent - Synthetic, Surfactants, Cleaning - Britannica . (2025, December 18). Retrieved January 8, 2026, from [Link]

-

Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications . (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of benzene sulfonic acid - PrepChem.com . (n.d.). Retrieved January 8, 2026, from [Link]

-

The Synthesis of Azo Dyes . (n.d.). Retrieved January 8, 2026, from [Link]

-

The Versatility of Sodium Benzenesulfonate in Industrial Applications . (n.d.). Retrieved January 8, 2026, from [Link]

-

BENZENESULFONIC ACID | Ataman Kimya A.Ş. (n.d.). Retrieved January 8, 2026, from [Link]

-

Benzenesulfonic Acids and Their Derivatives: 1. General Aspects | PDF - Scribd . (n.d.). Retrieved January 8, 2026, from [Link]

- US2607801A - Preparation of salts of benzene sulfonic acid - Google Patents. (n.d.).

-

Synthesis and Structure Sodium Benzenesulfonate - toluenesulfonicacid-ptbba . (2024, April 28). Retrieved January 8, 2026, from [Link]

- CN101723858B - Method for preparing benzenesulfonic acid - Google Patents. (n.d.).

-

Sodium benzenesulfonate - Wikipedia . (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. encyclopedia.com [encyclopedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 7. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 8. August Wilhelm von Hofmann - Graces Guide [gracesguide.co.uk]

- 9. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]

- 10. grokipedia.com [grokipedia.com]

- 11. chemcess.com [chemcess.com]

- 12. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 13. ataman-chemicals.com [ataman-chemicals.com]

- 14. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 15. acs.org [acs.org]

- 16. Page loading... [guidechem.com]

- 17. US2607801A - Preparation of salts of benzene sulfonic acid - Google Patents [patents.google.com]

- 18. Synthesis and Structure Sodium Benzenesulfonate [p-toluenesulfonicacid-ptbba.com]

- 19. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 20. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthetic detergents: 100 years of history - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Soap and detergent - Synthetic, Surfactants, Cleaning | Britannica [britannica.com]

- 24. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Physical Properties of Sodium Benzenesulfonate Crystals

Introduction

Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic salt of significant industrial and research interest. As the sodium salt of benzenesulfonic acid, it serves as a crucial intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1][2] Its utility also extends to the detergent industry, where it functions as a surfactant and wetting agent.[2][3] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of its crystalline form is paramount for process optimization, formulation design, and quality control. This guide provides an in-depth analysis of the key physical characteristics of sodium benzenesulfonate crystals, grounded in established experimental techniques.

Molecular and Crystal Structure: The Foundation of Physical Behavior

The macroscopic properties of a crystal are fundamentally dictated by the arrangement of its constituent atoms and molecules in the crystal lattice. For sodium benzenesulfonate, X-ray crystallography stands as the definitive technique for elucidating this three-dimensional structure.[4]

The Crystallographic Portrait

While the crystal structure of the parent compound, benzenesulfonic acid, has been studied, the sodium salt also forms well-defined crystals.[5] For a related compound, sodium 3-nitrobenzenesulfonate monohydrate, single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c.[6] This analysis provides precise measurements of unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the intermolecular forces at play.[6] Though specific crystallographic data for unsubstituted sodium benzenesulfonate is not as readily available in the provided results, the principles of analysis remain the same. The crystal structure is composed of sodium cations (Na⁺) and benzenesulfonate anions (C₆H₅SO₃⁻), often incorporating water molecules into the lattice, forming hydrates.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that bridges crystal growth with complex data analysis.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method involves the slow evaporation of a saturated aqueous solution of sodium benzenesulfonate at room temperature.[6] The goal is to obtain optically clear crystals of suitable size (typically 0.1-0.5 mm in each dimension).

-

Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined.[6] Computational software is then used to refine the atomic coordinates and other structural parameters to achieve the best fit with the experimental data.[6]

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for determining the crystal structure of sodium benzenesulfonate.

Solubility Profile: A Key Parameter for Formulation

The solubility of sodium benzenesulfonate is a critical physical property, particularly in the pharmaceutical and detergent industries. Its ionic nature, conferred by the sodium and sulfonate groups, governs its behavior in various solvents.[3][9]

Aqueous and Organic Solubility

Sodium benzenesulfonate is highly soluble in water.[9][10] This is attributed to the strong ion-dipole interactions between the sodium and sulfonate ions and the polar water molecules. Upon dissolution, it dissociates into sodium cations (Na⁺) and benzenesulfonate anions (C₆H₅SO₃⁻).[9] The solubility in water is also temperature-dependent, generally increasing with higher temperatures.[2][9]

In contrast, its solubility in organic solvents is more limited. It is slightly soluble in ethanol, particularly when hot, and in benzene.[10][11] It is generally insoluble in nonpolar solvents like diethyl ether.[11] This solubility profile is a direct consequence of the "like dissolves like" principle, where the highly polar nature of the salt is incompatible with nonpolar organic solvents.

| Solvent | Solubility | Reference |

| Water | Soluble / Highly Soluble | [9][10] |

| Hot Water | Soluble | [10] |

| Ethanol | Slightly Soluble | [11] |

| Hot Ethanol | Slightly Soluble | [10] |

| Benzene | Slightly Soluble | [11] |

| Diethyl Ether | Insoluble | [11] |

Hygroscopicity

Sodium benzenesulfonate is described as hygroscopic, meaning it has a tendency to absorb moisture from the surrounding atmosphere.[1][10] This property is important to consider during storage and handling, as the absorption of water can affect the physical state and stability of the crystalline powder.[1][12] It should be stored in a tightly closed container in a dry, well-ventilated area.[13]

Thermal Properties: Behavior Under Heat

The thermal stability of sodium benzenesulfonate is a crucial factor in its processing and application, especially in high-temperature manufacturing processes. The primary techniques used to investigate these properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14][15]

Melting and Decomposition

Sodium benzenesulfonate has a high melting point, reported to be around 450°C.[10][13] However, some sources indicate that this temperature corresponds to its decomposition.[7][16] TGA can precisely determine the onset of decomposition by measuring the change in mass as a function of temperature. For sodium dodecylbenzene sulfonate, a related compound, a significant mass loss is observed between 400°C and 500°C, corresponding to the decomposition of the sulfonate groups.[17] Thermal decomposition of sodium benzenesulfonate can generate irritating and toxic gases, including carbon monoxide, carbon dioxide, and oxides of sulfur.[13]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sodium benzenesulfonate crystal sample is placed into a TGA or DSC pan (typically made of aluminum or platinum).

-

Instrument Setup: The instrument is programmed with a specific temperature ramp, for example, heating from room temperature to 600°C at a rate of 10°C/min under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition:

-

TGA: The balance continuously records the mass of the sample as the temperature increases. A plot of mass versus temperature reveals any mass loss due to decomposition or dehydration.

-

DSC: The instrument measures the difference in heat flow between the sample and a reference pan. This allows for the detection of thermal events such as melting (endothermic peak) and decomposition (often an exothermic or complex event).

-

-

Data Analysis: The resulting thermograms are analyzed to determine the temperatures of melting, crystallization, and decomposition.

Diagram of the Thermal Analysis Workflow:

Caption: Workflow for the thermal analysis of sodium benzenesulfonate crystals.

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic techniques provide valuable information about the molecular structure and bonding within sodium benzenesulfonate crystals. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for identifying functional groups and confirming the compound's identity.[18][19]

Vibrational Spectroscopy (FTIR and Raman)

The infrared and Raman spectra of sodium benzenesulfonate are characterized by vibrational modes associated with the benzene ring and the sulfonate group.[18] Key spectral features include:

-

S-O stretching vibrations from the sulfonate group.

-

C-H stretching and bending vibrations of the aromatic ring.

-

C-C stretching vibrations within the benzene ring.

These spectra serve as a unique "fingerprint" for the compound, allowing for its unambiguous identification.[19] Studies have been conducted on benzenesulfonic acid and its alkali metal salts, comparing their FT-IR and FT-Raman spectra to elucidate the effects of the metal cation on the electronic distribution of the molecule.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to probe the hydrogen and carbon environments within the molecule, respectively.[20] The chemical shifts and splitting patterns in the NMR spectra provide detailed information about the structure of the benzenesulfonate anion.[18]

Ultraviolet-Visible (UV-Vis) Spectroscopy

In the UV-Vis spectrum, sodium benzenesulfonate exhibits characteristic absorption maxima. Reported values include peaks at 257 nm, 263 nm, and 269 nm, which are attributable to electronic transitions within the aromatic ring.[20]

| Spectroscopic Technique | Key Information Provided | Reference |

| FTIR/Raman | Vibrational modes of functional groups (sulfonate, aromatic ring) | [18] |

| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms | [18][20] |

| UV-Vis | Electronic transitions in the aromatic system | [20] |

Other Physical Properties

A summary of other relevant physical properties of sodium benzenesulfonate is provided below.

| Property | Value/Description | Reference |

| Appearance | White to off-white crystalline powder, flakes, needles, or leaflets | [1][10][20] |

| Molecular Formula | C₆H₅NaO₃S | [10][13] |

| Molar Mass | Approximately 180.16 g/mol | [10][20] |

| Density | Approximately 1.124 g/mL at 25 °C | [10][12] |

Conclusion

The physical properties of sodium benzenesulfonate crystals are a direct reflection of its molecular and crystal structure. Its high water solubility, thermal stability up to approximately 400-450°C, and characteristic spectroscopic signature are key parameters that inform its wide range of applications. The experimental techniques outlined in this guide—X-ray crystallography, thermal analysis, and various forms of spectroscopy—provide the essential tools for a comprehensive characterization of this important compound, ensuring its effective and safe use in research and industrial settings.

References

-

ChemBK. Sodium Benzenesulfonate. [Link]

-

Solubility of Things. Sodium benzenesulfonate. [Link]

-

PubChem. Sodium benzenesulfonate | C6H5NaO3S | CID 517327. [Link]

-

PubMed. Effect of Sodium Dodecyl Benzene Sulfonate on the Production of Cloud Condensation Nuclei from Breaking Waves. [Link]

-

PubMed. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. [Link]

-

Drugfuture. Benzenesulfonic Acid. [Link]

-

toluenesulfonicacid-ptbba. Sodium Benzenesulfonate. [Link]

-

Wikipedia. Sodium benzenesulfonate. [Link]

-

ResearchGate. Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. [Link]

-

NIST WebBook. Benzenesulfonic acid, sodium salt. [Link]

-

ResearchGate. Crystal polymorphism of sodium benzene-1,3-dicarboxy-5-sulfonate monohydrate | Request PDF. [Link]

-

PubChem. Benzenesulfonic Acid | C6H6O3S | CID 7371. [Link]

-

ResearchGate. Structure of the sodium salt of m-xylenesulfonate monohydrate. [Link]

-

Crimson Publishers. Thermal Methods of Analysis. [Link]

-

Penn State Materials Research Institute. Thermal Analysis. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

ResearchGate. TGA and derivatives curves of PP, SDBS, EG and MAPP.. [Link]

-

Slideshare. Thermal Analysis TA, TGA, DSC, DTA | PPTX. [Link]

-

ResearchGate. Synthesis, Crystal Growth, Structural Characterization, Supramolecular Chemistry, and Theoretical Calculations of Methylenium Salts of Benzenesulfonates | Request PDF. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ResearchGate. A bad (crystal) habit - And how it was overcome. [Link]

-

NIST WebBook. Sodium benzene sulfonate hydrate. [Link]

-

PubMed. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Sodium Benzenesulfonate [p-toluenesulfonicacid-ptbba.com]

- 3. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Benzenesulfonic Acid [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]

- 8. Sodium benzene sulfonate hydrate [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. medkoo.com [medkoo.com]

- 12. Benzenesulfonic acid sodium salt | 515-42-4 [chemicalbook.com]

- 13. Benzenesulfonic acid sodium salt(515-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Sodium Benzenesulfonate in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pivotal Role of Solubility in Advancing Chemical Innovation

In the landscape of modern chemistry and pharmaceutical development, the manipulation of reaction and formulation environments is paramount. Sodium benzenesulfonate (C₆H₅SO₃Na), a cornerstone aromatic sulfonate, serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and as a versatile surfactant.[1][2][3] Its efficacy in these applications is intrinsically linked to its solubility profile, which dictates its behavior in non-aqueous media. Understanding and predicting the solubility of this ionic compound in organic solvents is a critical determinant for process optimization, reaction kinetics, and the formulation of novel drug delivery systems. This guide offers a deep dive into the theoretical underpinnings and practical methodologies for assessing the solubility of sodium benzenesulfonate, providing a robust framework for its application in research and development.

I. The Theoretical Bedrock: Deconstructing the Dissolution of an Ionic Solid in Organic Media

The solubility of an ionic compound like sodium benzenesulfonate in an organic solvent is a complex interplay of intermolecular forces, governed by the fundamental principle of "like dissolves like."[3] This adage encapsulates the necessity of compatible intermolecular interactions between the solute and the solvent for dissolution to occur. The process can be dissected into three key energetic steps:

-

Overcoming the Lattice Energy: The ionic bonds holding the sodium (Na⁺) and benzenesulfonate (C₆H₅SO₃⁻) ions in the crystal lattice must be broken. This process is endothermic and requires an energy input equal to the lattice energy of the salt.

-

Solvent Cavity Formation: Space must be created within the solvent to accommodate the solute ions. This involves overcoming the cohesive forces (van der Waals forces, dipole-dipole interactions, hydrogen bonding) between solvent molecules, another endothermic step.

-

Solvation: The separated ions are surrounded and stabilized by solvent molecules. This ion-solvent interaction, known as solvation, is an exothermic process that releases energy. The magnitude of this energy release is termed the solvation energy.

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpy changes of these three steps. Dissolution is favored when the exothermic solvation energy is sufficient to overcome the endothermic lattice energy and the energy required for solvent cavity formation.

Caption: Fig. 1: Enthalpy changes in the dissolution of sodium benzenesulfonate.

The interplay between these energetic factors explains the observed solubility patterns of sodium benzenesulfonate:

-

Polar Solvents: Solvents with high dielectric constants and the ability to form strong ion-dipole interactions or hydrogen bonds (e.g., water, short-chain alcohols, DMSO, DMF) are effective at solvating the Na⁺ and C₆H₅SO₃⁻ ions. In these cases, the high solvation energy can overcome the lattice energy, leading to significant solubility.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, benzene, diethyl ether) have weak intermolecular forces and cannot effectively solvate the charged ions.[3] Consequently, the solvation energy is insufficient to break down the crystal lattice, resulting in poor solubility.

II. Solubility Profile of Sodium Benzenesulfonate: A Survey of Available Data

Precise, quantitative solubility data for sodium benzenesulfonate across a wide array of organic solvents is not extensively documented in publicly available literature. However, a compilation of qualitative descriptions and data for structurally analogous compounds provides valuable insights into its expected behavior.

| Solvent Class | Representative Solvent | Sodium Benzenesulfonate Solubility | Sodium p-Toluenesulfonate Solubility | Notes |

| Alcohols | Methanol | Soluble | Recrystallizable from MeOH[4] | The presence of the hydroxyl group allows for hydrogen bonding and effective solvation of the ions. |

| Ethanol | Slightly soluble in hot ethanol[5][6][7] | Low solubility (max 2.5%)[8] | Solubility is expected to decrease with increasing alkyl chain length due to a decrease in solvent polarity. | |

| Ketones | Acetone | Likely soluble | - | Benzenesulfonic acid is soluble in acetone, suggesting its sodium salt will also have some solubility.[9] |

| Ethers | Tetrahydrofuran (THF) | Reportedly soluble | - | The ether oxygen can act as a hydrogen bond acceptor, facilitating some degree of solvation. |

| Diethyl Ether | Insoluble[1][3] | - | The low polarity of diethyl ether is insufficient to overcome the lattice energy of the salt. | |

| Aprotic Polar Solvents | N,N-Dimethylformamide (DMF) | Reportedly soluble | - | The high dielectric constant and strong dipole moment of DMF make it a good solvent for ionic compounds. |

| Dimethyl Sulfoxide (DMSO) | Reportedly soluble | - | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of salts. | |

| Aromatic Hydrocarbons | Benzene | Slightly soluble[3] | - | While nonpolar, the π-system of benzene can have some weak interactions with the aromatic ring of the benzenesulfonate anion. |

| Halogenated Solvents | Dichloromethane | Likely sparingly soluble | - | Its moderate polarity may allow for limited dissolution. |

| Nitriles | Acetonitrile | Likely soluble | - | A polar aprotic solvent that can effectively solvate cations. |

Note: "Reportedly soluble" indicates that the information is available in chemical databases or literature but without specific quantitative values. The data for sodium p-toluenesulfonate is included for comparative purposes due to its structural similarity.

III. Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

A. Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

Sodium Benzenesulfonate (analytical grade, dried)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Supersaturated Slurry: Add an excess amount of sodium benzenesulfonate to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the slurry for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Sample Collection and Preparation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Sample Analysis: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of sodium benzenesulfonate.

-

Data Analysis and Reporting: Calculate the solubility of sodium benzenesulfonate in the organic solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Caption: Fig. 2: Workflow for the isothermal shake-flask solubility determination method.

B. Gravimetric Analysis: A Self-Validating Protocol for Concentration Determination

For non-volatile solutes like sodium benzenesulfonate, gravimetric analysis offers a straightforward and reliable method for determining the concentration of the dissolved solid in the saturated solution.

Procedure:

-

Sample Collection: Following the equilibration step in the isothermal shake-flask method, carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of sodium benzenesulfonate can be used.

-

Drying to a Constant Weight: Once the solvent is removed, dry the solid residue in an oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Calculation of Solubility: The weight of the dried residue corresponds to the mass of sodium benzenesulfonate dissolved in the initial volume of the solvent. Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

This gravimetric approach is self-validating as the final weight directly corresponds to the dissolved solute, minimizing the need for external calibration standards.

IV. Conclusion: A Framework for Informed Application

The solubility of sodium benzenesulfonate in organic solvents is a critical parameter that influences its utility in a myriad of chemical processes. While comprehensive quantitative data remains somewhat elusive, a strong theoretical understanding of the interplay between lattice energy, solvation energy, and solvent properties provides a predictive framework for its behavior. For applications demanding precise solubility values, the isothermal shake-flask method, coupled with a robust analytical technique such as gravimetric analysis or HPLC, offers a reliable pathway for experimental determination. By leveraging the principles and protocols outlined in this guide, researchers and developers can make more informed decisions in solvent selection, reaction optimization, and formulation design, thereby unlocking the full potential of this versatile chemical entity.

V. References

-

Ataman Kimya. (n.d.). SODIUM ALKYL BENZENE SULPHATE 80%. Retrieved from [Link]

-

Wikipedia. (2023, October 1). Benzenesulfonic acid. Retrieved from [Link]

-

Renich, P. W., & Taft, R. (1951). Aqueous Solutions of Sodium Benzenesulfonate and Mono-substituted Derivatives - Some Physiochemical Properties. Industrial & Engineering Chemistry, 43(10), 2331–2334.

-

LookChem. (n.d.). Cas 657-84-1,Sodium p-toluenesulfonate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 98-11-3,Benzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]

-

ChemBK. (n.d.). Benzenesulfonic acid sodium salt. Retrieved from [Link]

-

Rhodes, F. H., & Lewis, A. W. (1929). Solubility of Sodium Benzene Sulfonate in Water and in Solutions of Sodium Sulfate. Industrial & Engineering Chemistry, 21(1), 57–58.

-

ChemBK. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]

-

toluenesulfonicacid-ptbba. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT. Retrieved from [Link]

-

PCC Group. (n.d.). Alkylbenzene sulphonates. Retrieved from [Link]

-

LookChem. (n.d.). Benzenesulfonic acid sodium salt. Retrieved from [Link]

-

Lo, T. C., Baird, M. H. I., & Hanson, C. (Eds.). (1983). Handbook of Solvent Extraction. Wiley.

-

Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]

-

Internet Archive. (n.d.). Handbook of solvent extraction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Handbook of Solvent Extraction. Retrieved from [Link]

-

Dan, N. R., Warr, G. G., & Zana, R. (2007). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. Langmuir, 23(13), 7247–7253.

-

Rydberg, J., Musikas, C., & Choppin, G. R. (Eds.). (2004). Solvent Extraction Principles and Practice. CRC press.

-

Digital Scholarship@UNLV. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). Benzenesulfonic acid, sodium salt - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]